IMP-1575

HHAT inhibition IC50 Enzymatic assay

Researchers validating HHAT as a therapeutic target face a critical gap: early-generation probes like RUSKI-201 lack the potency (IC50=2.0 μM) and binding affinity needed for conclusive target engagement studies. IMP-1575 directly resolves this limitation. • 2.7-fold greater inhibitory potency vs. RUSKI-201 (IC50=0.75 vs. 2.0 μM) under identical assay conditions. • High-affinity Pal-CoA-competitive binding (Ki=38 nM) ensures complete target occupancy at experimentally accessible concentrations. • Commercially available inactive (S)-enantiomer serves as a matched-pair negative control, eliminating scaffold-driven off-target artifacts. • Supported by a high-resolution cryo-EM structure (EMDB-13860) for structure-guided drug design across the MBOAT family.

Molecular Formula C19H25N3OS
Molecular Weight 343.5 g/mol
Cat. No. B15136921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMP-1575
Molecular FormulaC19H25N3OS
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2C3=C(CCN2C(=O)CNCC(C)C)SC=C3
InChIInChI=1S/C19H25N3OS/c1-13(2)11-20-12-18(23)22-9-7-17-15(8-10-24-17)19(22)16-6-4-5-14(3)21-16/h4-6,8,10,13,19-20H,7,9,11-12H2,1-3H3/t19-/m1/s1
InChIKeyOVUGAMKQXDOHDJ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IMP-1575: A Potent and Selective Hedgehog Acyltransferase (HHAT) Inhibitor for Cancer and Developmental Biology Research


The target compound, designated IMP-1575, is a chiral, small-molecule inhibitor of Hedgehog acyltransferase (HHAT), an enzyme critical for the palmitoylation and subsequent signaling of Hedgehog proteins [1]. It is characterized by a thieno[3,2-c]pyridine core and is a member of the membrane-bound O-acyltransferase (MBOAT) family of inhibitors [2]. IMP-1575 functions as a donor substrate, Pal-CoA-competitive inhibitor with a binding affinity (Ki) of 38 nM , establishing it as the most potent cell-active chemical probe reported for HHAT function to date [3].

Why Substituting IMP-1575 with Structural Analogs Like RUSKI-201 Can Compromise HHAT Inhibition Studies


Interchanging IMP-1575 with other thieno[3,2-c]pyridine-based HHAT inhibitors, such as the first-generation probe RUSKI-201, is not scientifically sound due to substantial differences in quantitative potency and target engagement. Direct comparative biochemical assays reveal that IMP-1575 (IC50 = 0.75 μM) exhibits significantly higher inhibitory potency against purified HHAT than its structural analog RUSKI-201 (IC50 = 2.0 μM) under identical assay conditions . Furthermore, IMP-1575 demonstrates a high binding affinity (Ki = 38 nM), a critical parameter for target occupancy that is not achieved by earlier-generation probes [1]. The failure of generic substitution is further underscored by the strict stereochemical requirement for activity; only the (R)-enantiomer of the core scaffold retains potent HHAT inhibition, while the (S)-enantiomer is inactive, highlighting that even minor structural deviations can ablate functional activity [2].

Quantitative Differentiation of IMP-1575: Comparative Potency, Binding Affinity, and Stereoselectivity Data for HHAT Inhibition


Direct Head-to-Head Comparison: IMP-1575 vs. RUSKI-201 in Purified HHAT Enzyme Assay

IMP-1575 demonstrates a 2.67-fold higher potency in inhibiting purified HHAT compared to the first-generation probe RUSKI-201. In a direct biochemical comparison using the same Acyl-cLIP assay, IMP-1575 achieved an IC50 of 0.75 μM, whereas RUSKI-201 required a significantly higher concentration of 2.0 μM to achieve equivalent inhibition .

HHAT inhibition IC50 Enzymatic assay

Target Engagement: IMP-1575 Binding Affinity (Ki) as a Predictor of Cellular Potency

IMP-1575 exhibits high-affinity binding to HHAT, with a calculated Ki of 38 nM in a Pal-CoA-competitive binding assay [1]. This sub-100 nM binding constant provides a quantitative measure of target engagement that is superior to what can be inferred from IC50 values alone and is a critical parameter for use as a chemical probe.

Binding affinity Ki HHAT

Stereochemical Requirement: Enantiomeric Purity is Essential for HHAT Inhibition by IMP-1575

A comprehensive structure-activity relationship (SAR) study identified the (R)-configuration at the 4-position of the thieno[3,2-c]pyridine core as absolutely essential for HHAT inhibitory activity [1]. The specific (R)-enantiomer, designated IMP-1575, is the active molecule, whereas its (S)-enantiomer demonstrates no significant inhibition of HHAT. This finding establishes the necessity of the defined stereochemistry for functional activity .

Stereoselectivity Enantiomer SAR

Functional Cellular Impact: Inhibition of Sonic Hedgehog (SHH) Palmitoylation

The potency of IMP-1575 observed in biochemical assays translates to functional cellular activity. IMP-1575 and its potent analogues with low- or sub-μM IC50 values against purified HHAT were shown to effectively inhibit the palmitoylation of Sonic Hedgehog (SHH) in a cellular context, leading to the suppression of the SHH signaling pathway [1]. This establishes a direct link between its enzymatic inhibition and a downstream functional readout.

SHH palmitoylation Cellular assay Hedgehog signaling

Optimal Scientific and Industrial Applications for the HHAT Inhibitor IMP-1575 Based on Its Differentiated Profile


HHAT Target Validation and Chemical Probe Studies in Hedgehog-Driven Cancers

IMP-1575 is the optimal choice for researchers aiming to validate HHAT as a therapeutic target or to dissect the role of Hedgehog signaling in cancer biology. Its superior potency over earlier probes like RUSKI-201 (0.75 μM vs. 2.0 μM IC50 ) ensures complete target inhibition at experimentally accessible concentrations. Furthermore, its high binding affinity (Ki = 38 nM [1]) provides confidence in target engagement, making it an ideal tool for chemical probe studies where on-target specificity is paramount.

Investigations into Protein Palmitoylation and Membrane-Bound O-Acyltransferase (MBOAT) Biology

IMP-1575 serves as a powerful tool for studying the broader family of MBOAT enzymes, of which HHAT is a member. The availability of a high-resolution cryo-EM structure of HHAT in complex with IMP-1575 (EMDB-13860 [2]) provides unprecedented structural insights into the inhibitor binding mode. This makes IMP-1575 invaluable for structure-guided drug design efforts targeting other MBOAT family members, including those involved in metabolic diseases and viral entry.

Cell-Based Assays Requiring Definitive Stereochemical Control for HHAT Inhibition

In experiments where the use of an inactive control compound is critical for data interpretation, IMP-1575 is the preferred active probe. The well-characterized and commercially available inactive (S)-enantiomer serves as a perfect matched-pair negative control [3]. This allows researchers to attribute observed cellular phenotypes specifically to HHAT inhibition, ruling out non-specific or off-target effects that might arise from the chemical scaffold itself.

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